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Compound of Interest

Compound Name:
6-Ethynyl-4,4-

dimethylthiochroman

Cat. No.: B053520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 6-ethynyl-
4,4-dimethylthiochroman as a pivotal building block in modern organic synthesis. This

versatile intermediate, particularly noted for its role in the development of pharmaceutical

agents, offers a unique scaffold for the construction of complex molecular architectures. This

document provides detailed experimental protocols, quantitative data, and a visual

representation of its synthetic utility.

Physicochemical Properties and Characterization
6-Ethynyl-4,4-dimethylthiochroman is a white to off-white solid at room temperature. Its rigid,

sulfur-containing heterocyclic structure combined with the reactive ethynyl group makes it a

valuable synthon.

Table 1: Physicochemical Data for 6-Ethynyl-4,4-dimethylthiochroman
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Property Value Reference

CAS Number 118292-06-1

Molecular Formula C₁₃H₁₄S

Molecular Weight 202.32 g/mol

Appearance
White to off-white or light-

yellow powder/crystals

Melting Point 69-72 °C

Boiling Point 299 °C

Density 1.09 g/cm³

Flash Point 128 °C

Refractive Index 1.597

Storage
2-8 °C, sealed in dry

conditions

Table 2: ¹H NMR Spectroscopic Data of 6-Ethynyl-4,4-dimethylthiochroman
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Reference

1.35 s 6H -C(CH₃)₂

1.95 m 2H -CH₂-CH₂-S-

3.05 m 2H -CH₂-S-

3.15 s 1H -C≡CH

7.13 d, J = 8.6 Hz 1H Aromatic CH

7.58
dd, J = 8.6, 2.0

Hz
1H Aromatic CH

7.99 d, J = 2.0 Hz 1H Aromatic CH

(Solvent: CDCl₃,

Frequency: 250

MHz)

Synthesis of 6-Ethynyl-4,4-dimethylthiochroman
The synthesis of 6-ethynyl-4,4-dimethylthiochroman can be achieved through a multi-step

process, typically starting from 4,4-dimethylthiochroman. A common route involves the Friedel-

Crafts acylation to introduce an acetyl group at the 6-position, followed by conversion of the

acetyl group to the ethynyl functionality.

Experimental Protocol: Synthesis from 4,4-dimethyl-6-
acetylthiochroman
This procedure is adapted from synthetic routes described for analogous compounds.

Step 1: Formation of the Enolate and Reaction with Diethyl Chlorophosphate

To a solution of diisopropylamine (e.g., 24.41 mmol) in dry tetrahydrofuran (THF, 40 mL)

under an argon atmosphere, cooled to -78 °C, add n-butyllithium (1.6 M in hexane, e.g.,

24.32 mmol) dropwise.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b053520?utm_src=pdf-body
https://www.benchchem.com/product/b053520?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stir the mixture at -78 °C for 1 hour to form lithium diisopropylamide (LDA).

Add a solution of 4,4-dimethyl-6-acetylthiochroman (e.g., 24.38 mmol) in dry THF (4 mL)

dropwise to the LDA solution at -78 °C.

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

To this solution, add diethyl chlorophosphate (e.g., 24.36 mmol).

Remove the cooling bath and allow the reaction mixture to warm to room temperature,

stirring for approximately 3 hours.

Step 2: Elimination to form the Alkyne This step typically involves a strong base to induce

elimination to form the alkyne. The specific conditions can vary, but a common method involves

treating the intermediate from Step 1 with a strong base like LDA at low temperatures.

Step 3: Work-up and Purification

Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

Extract the product with an organic solvent such as pentane or ethyl acetate.

Wash the combined organic layers with dilute acid (e.g., 3N HCl), water, saturated sodium

bicarbonate solution, and finally brine.

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a

hexane/ethyl acetate gradient) to yield 6-ethynyl-4,4-dimethylthiochroman.

Applications in Organic Synthesis: The Sonogashira
Coupling
A primary application of 6-ethynyl-4,4-dimethylthiochroman is its use in palladium-catalyzed

cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-
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carbon bond between the terminal alkyne of the thiochroman and an aryl or vinyl halide. This

methodology is a cornerstone in the synthesis of the retinoid drug, Tazarotene.

Experimental Protocol: Sonogashira Coupling for the
Synthesis of Tazarotene
The following protocol is based on the synthesis of Tazarotene, where 6-ethynyl-4,4-
dimethylthiochroman is coupled with ethyl 6-chloronicotinate.

Reagents and Equipment:

6-Ethynyl-4,4-dimethylthiochroman (or its S-oxide)

Ethyl 6-chloronicotinate

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triethylamine (TEA)

Dimethylformamide (DMF)

Standard laboratory glassware for inert atmosphere reactions

Procedure:

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-ethynyl-
4,4-dimethylthiochroman (1 equivalent) in a suitable solvent such as dimethylformamide

(DMF).

Add triethylamine (a suitable excess, e.g., 3-5 equivalents) to the solution.

Add the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.02-0.05

equivalents), and the co-catalyst, copper(I) iodide (e.g., 0.01-0.03 equivalents), to the

reaction mixture.

Add ethyl 6-chloronicotinate (1-1.2 equivalents) to the mixture.
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Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for a period of 3-

6 hours, monitoring the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography (e.g., silica gel, eluting with a

hexane/ethyl acetate gradient) to afford the desired coupled product, Tazarotene.

Synthetic Pathway Visualization
The following diagram illustrates a key synthetic transformation involving a 6-ethynyl-4,4-
dimethylthiochroman derivative in the synthesis of Tazarotene.

Caption: Sonogashira coupling of 6-ethynyl-4,4-dimethylthiochroman.

Conclusion
6-Ethynyl-4,4-dimethylthiochroman has established itself as a valuable and versatile building

block in organic synthesis. Its utility is particularly highlighted in the field of medicinal chemistry,

where it serves as a key intermediate in the synthesis of complex therapeutic agents like

Tazarotene. The protocols and data presented in this guide are intended to provide researchers

and drug development professionals with a solid foundation for the effective utilization of this

important synthetic intermediate.

To cite this document: BenchChem. [6-Ethynyl-4,4-dimethylthiochroman: A Comprehensive
Technical Guide for Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053520#6-ethynyl-4-4-dimethylthiochroman-as-a-
building-block-in-organic-synthesis]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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